molecular formula C10H8Cl2O2 B13726774 2,4-Dichloro-5-methylcinnamic acid

2,4-Dichloro-5-methylcinnamic acid

Cat. No.: B13726774
M. Wt: 231.07 g/mol
InChI Key: LBNQUPRBTHWWNJ-NSCUHMNNSA-N
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Description

2,4-Dichloro-5-methylcinnamic acid is a synthetic cinnamic acid derivative designed for research and development applications in life sciences. As a member of the cinnamic acid family, this compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of more complex molecules aimed at novel therapeutic targets. Cinnamic acid derivatives are extensively investigated for their broad pharmacological potential, which includes antimicrobial, anticancer, and anti-inflammatory activities . The strategic introduction of chloro and methyl substituents on the phenyl ring is a common approach in drug discovery to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, which can significantly influence its bioactivity and metabolic stability . Researchers utilize this compound as a precursor in the exploration of new inhibitors for various enzymes and protein targets. For instance, structurally similar cinnamic acid derivatives have been studied as inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in diseases like type 2 diabetes , and unique fungal enzymes like CYP53, for antifungal development . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should conduct thorough safety evaluations prior to handling.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,4-dichloro-5-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

LBNQUPRBTHWWNJ-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

Knoevenagel condensation is another prominent method for synthesizing substituted cinnamic acids, involving the reaction of an aromatic aldehyde with malonic acid or its derivatives in the presence of a base catalyst.

  • Procedure :
    2,4-Dichloro-5-methylbenzaldehyde is condensed with malonic acid under basic conditions (e.g., pyridine, piperidine, or potassium carbonate) often with microwave irradiation to accelerate the reaction.

  • Advantages :

    • Suitable for a wide range of aromatic aldehydes including those with electron-withdrawing groups.
    • Can be performed under eco-friendly conditions using water as solvent and catalysts like tetra butyl ammonium bromide (TBAB).
    • High purity and excellent yields (up to 95%) are achievable.
  • Disadvantages :

    • Longer reaction times without microwave assistance.
    • Requires careful control of decarboxylation step to obtain the cinnamic acid rather than malonic acid derivatives.
  • Example Reaction Scheme :

Reagents Conditions Product Yield (%)
2,4-Dichloro-5-methylbenzaldehyde, Malonic acid, Base catalyst (e.g., K2CO3, TBAB) Microwave irradiation, aqueous medium 2,4-Dichloro-5-methylcinnamic acid 85-95

Comparative Analysis of Preparation Methods

Method Reaction Type Catalysts/Conditions Yield Range (%) Advantages Limitations
Perkin Reaction Aldehyde + Acid Anhydride Sodium acetate, reflux 70-90 Classical, straightforward Side products, base sensitivity
Knoevenagel Condensation Aldehyde + Malonic Acid Base catalyst (K2CO3, TBAB), microwave 85-95 Eco-friendly, high purity Requires decarboxylation control
POCl3 Mediated Dehydration condensation Phosphorus oxychloride, acid anhydride Variable Drives reaction completion Corrosive reagent, side reactions

Research Findings and Literature Review

  • The Perkin reaction remains a foundational method for the synthesis of halogenated cinnamic acids, including 2,4-dichloro-5-methylcinnamic acid, as demonstrated in various patents and organic synthesis literature.
  • Recent advances favor Knoevenagel condensation under microwave irradiation with eco-friendly catalysts for higher yields and milder conditions, which is advantageous for sensitive substituents like chlorine and methyl groups.
  • The use of deep eutectic solvents (DES) as green catalysts in Perkin-type reactions has been reported to improve yields and reduce reaction times, although specific applications to 2,4-dichloro-5-methylcinnamic acid are less documented.
  • The presence of electron-withdrawing chlorine substituents at positions 2 and 4 on the benzaldehyde ring affects the reactivity, often enhancing the electrophilicity of the aldehyde and favoring condensation reactions.

Summary Table of Preparation Routes for 2,4-Dichloro-5-methylcinnamic Acid

Step Starting Material Reagents and Catalysts Conditions Product Yield (%) Notes
1 2,4-Dichloro-5-methylbenzaldehyde Acetic anhydride, Sodium acetate Reflux, several hours 2,4-Dichloro-5-methylcinnamic acid 70-90 Classical Perkin reaction
2 2,4-Dichloro-5-methylbenzaldehyde Malonic acid, K2CO3, TBAB Microwave irradiation, aqueous medium 2,4-Dichloro-5-methylcinnamic acid 85-95 Knoevenagel condensation, eco-friendly
3 2,4-Dichloro-5-methylbenzaldehyde Malonic acid, POCl3 Anhydrous conditions 2,4-Dichloro-5-methylcinnamic acid Variable Dehydration condensation, less common

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-methylcinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death. Additionally, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • 2,4-Dichloro-5-methylcinnamic Acid : Cinnamic acid backbone (benzene + acrylic acid group) with 2,4-Cl and 5-CH$_3$ substituents.
  • 2,4-Dichloro-5-(diethylsulfamoyl)benzoic Acid (C${11}$H${12}$Cl$2$NO$4$S): Benzoic acid derivative with 2,4-Cl and a sulfamoyl group (SO$2$N(Et)$2$) at position 5. The sulfamoyl group is strongly electron-withdrawing, increasing acidity compared to chlorine alone .
  • 4-Chloro-2-methyl-5-nitrobenzoic Acid (C$8$H$6$ClNO$4$): Benzoic acid with 4-Cl, 2-CH$3$, and 5-NO$_2$. The nitro group enhances reactivity in electrophilic substitutions but may reduce stability .
  • 2-Chloro-4-methyloxazole-5-carboxylic Acid (C$5$H$4$ClNO$3$): Oxazole ring with Cl and CH$3$ substituents. The heterocyclic structure impacts solubility and metabolic pathways compared to benzene derivatives .

Physicochemical Properties

  • Acidity :
    • The sulfamoyl group in 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid significantly lowers pKa (stronger acid) due to electron withdrawal .
    • In 2,4-Dichloro-5-methylcinnamic acid, chlorine substituents increase acidity relative to unsubstituted cinnamic acid, but the methyl group (electron-donating) counteracts this effect slightly.
  • Solubility: Chloro and nitro groups reduce aqueous solubility (e.g., 4-Chloro-2-methyl-5-nitrobenzoic acid ). The methyl group in the target compound may further decrease solubility compared to non-methylated analogs.

Data Table: Key Attributes of Compared Compounds

Compound Name Molecular Formula Substituents Notable Properties Reference
2,4-Dichloro-5-methylcinnamic acid C${10}$H$8$Cl$2$O$2$ 2,4-Cl; 5-CH$_3$ Lower solubility (inferred), moderate acidity N/A
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid C${11}$H${12}$Cl$2$NO$4$S 2,4-Cl; 5-SO$2$N(Et)$2$ High acidity, pharmaceutical applications
4-Chloro-2-methyl-5-nitrobenzoic acid C$8$H$6$ClNO$_4$ 4-Cl; 2-CH$3$; 5-NO$2$ Reactive nitro group, agrochemical use
2-Chloro-4-methyloxazole-5-carboxylic acid C$5$H$4$ClNO$_3$ Oxazole ring; Cl, CH$_3$ Heterocyclic stability, metabolic resistance

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-5-methylcinnamic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis often involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki coupling) to introduce substituents on the cinnamic acid backbone. For example:

Chlorination : Direct chlorination of 5-methylcinnamic acid using Cl2 or SO2Cl2 under controlled conditions.

Ester hydrolysis : Final deprotection of methyl/ethyl esters using NaOH or LiOH to yield the carboxylic acid moiety .
Intermediates are characterized via NMR (to confirm substituent positions) and HPLC-MS (to verify purity). For steric hindrance analysis, X-ray crystallography may resolve structural ambiguities .

Q. Which analytical techniques are critical for confirming the regioselectivity of chlorine substituents?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Chemical shifts for aromatic protons (e.g., deshielding at C2/C4 due to electron-withdrawing Cl) and coupling patterns differentiate substitution positions.
  • IR spectroscopy : C=O stretching (~1700 cm<sup>-1</sup>) and C-Cl vibrations (~550 cm<sup>-1</sup>) confirm functional groups.
  • Mass spectrometry : Fragmentation patterns validate molecular weight and substituent arrangement .

Q. What in vitro assays are typically used to screen its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Assess interactions with cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric assays (e.g., COX-2 inhibition using arachidonic acid substrate).
  • Antimicrobial activity : Disk diffusion/Kirby-Bauer tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Methodological Answer : Conflicting results (e.g., varying COX-2 inhibition across studies) may arise from:

Substituent positioning : Meta vs. para chlorine effects on electron density (use DFT calculations to model electronic profiles).

Solvent polarity : Polar aprotic solvents (e.g., DMSO) may enhance solubility but alter binding kinetics.

Biological model variability : Validate assays using isogenic cell lines or standardized protocols .

Q. What strategies optimize reaction yields when steric hindrance from chlorine substituents occurs?

  • Methodological Answer :
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation.
  • Bulky catalysts : Use Pd(PPh3)4 or Buchwald-Hartwig catalysts to bypass steric barriers in cross-coupling steps.
  • Protecting groups : Temporarily mask carboxylic acid (e.g., methyl ester) to prevent unwanted interactions during chlorination .

Q. How does the methyl group at C5 influence pharmacokinetic properties compared to other analogs?

  • Methodological Answer :
  • Lipophilicity : Methyl increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Compare hepatic microsome assays (e.g., rat liver S9 fractions) to evaluate oxidative demethylation rates.
  • Protein binding : Use equilibrium dialysis to assess albumin binding affinity vs. trifluoromethyl or methoxy analogs .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 or LOX active sites, prioritizing H-bonding with Arg120 or hydrophobic contacts.
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Train regression models using descriptors like ClogP, polar surface area, and Hammett constants .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial efficacy across studies?

  • Methodological Answer :
  • Standardize protocols : Use CLSI guidelines for MIC determination to minimize inter-lab variability.
  • Check purity : Impurities >5% (via HPLC) may skew results; repurify via recrystallization (ethanol/water).
  • Synergistic effects : Test combinations with β-lactams or fluoroquinolones to identify adjuvant potential .

Q. Why do some studies report pro-apoptotic activity while others show no cytotoxicity?

  • Methodological Answer :
  • Cell line heterogeneity : Test across multiple lineages (e.g., leukemia vs. solid tumors).
  • ROS modulation : Measure intracellular ROS (DCFH-DA assay) to determine if apoptosis is oxidative stress-dependent.
  • Caspase activation : Perform Western blotting for caspase-3/9 cleavage to confirm apoptotic pathways .

Tables for Key Data

Property Typical Value Method Reference
Melting Point180–185°CDifferential Scanning Calorimetry
logP3.2 ± 0.3Shake-flask (octanol/water)
IC50 (COX-2)12.5 µMSpectrophotometric assay
Aqueous Solubility (25°C)0.45 mg/mLHPLC-UV quantification

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